
4-アミノ-1-(3,4-ジメチルフェニル)ピロリジン-2-オン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a pyrrolidin-2-one core substituted with an amino group and a 3,4-dimethylphenyl group. This compound is often utilized in pharmaceutical testing and other scientific research applications .
科学的研究の応用
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The presence of the active azomethine pharmacophore is known to condition the biological activity of similar compounds .
Pharmacokinetics
The pyrrolidine ring, a key structural component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Result of Action
Similar compounds with an active azomethine pharmacophore have been found to exhibit various biological activities .
Action Environment
It is known that the compound can be shipped at room temperature, suggesting some degree of environmental stability .
生化学分析
Biochemical Properties
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain protein kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes .
Cellular Effects
The effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The subcellular distribution of the compound can also affect its stability and degradation, further influencing its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives, which leads to the formation of the pyrrolidin-2-one core . Another approach involves the ring expansion of β-lactams or cyclopropylamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in bulk quantities.
化学反応の分析
Types of Reactions
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidin-2-one core.
Substitution: The amino group and the 3,4-dimethylphenyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives .
類似化合物との比較
Similar Compounds
Similar compounds to 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride include other pyrrolidin-2-one derivatives and substituted pyrroles. Examples include:
- Pyrrolidin-2-one
- 3-Iodopyrrole
- β-Lactams
- Cyclopropylamides
Uniqueness
What sets 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino group and the 3,4-dimethylphenyl group enhances its reactivity and potential for diverse applications in research and development .
特性
IUPAC Name |
4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUZQQJVZXQWDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
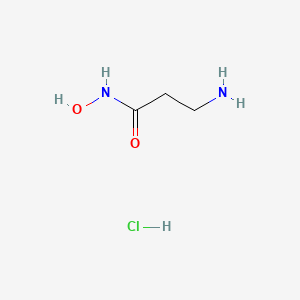
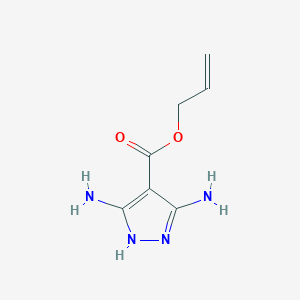


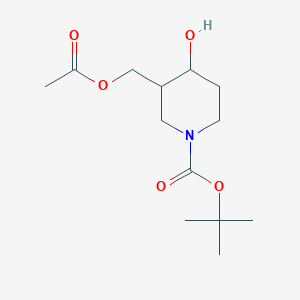

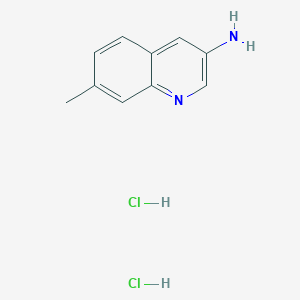
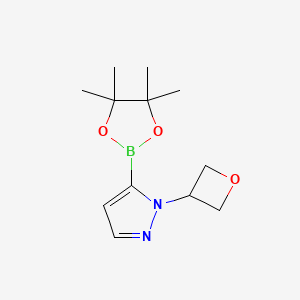


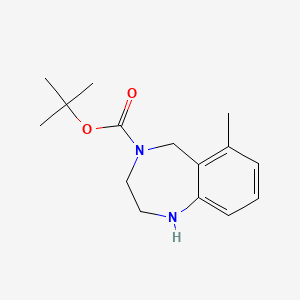
![Ethyl 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine-2-carboxylate](/img/structure/B1377703.png)
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
